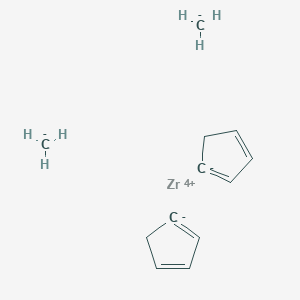

Bis(cyclopentadienyl)dimethylzirconium(IV)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(cyclopentadienyl)dimethylzirconium(IV): It is a yellow powder that is primarily used as a catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Bis(cyclopentadienyl)dimethylzirconium(IV), also known as Dimethyldicyclopentadienylzirconium or Dimethylzirconocene , primarily targets the catalytic processes in chemical reactions . It is a catalyst suitable for olefin metathesis .

Mode of Action

As a catalyst, Bis(cyclopentadienyl)dimethylzirconium(IV) facilitates chemical reactions without being consumed in the process . It interacts with its targets, the reactants, by lowering the activation energy required for the reaction to proceed .

Biochemical Pathways

Bis(cyclopentadienyl)dimethylzirconium(IV) is involved in several biochemical pathways, including:

- Cationic ring-opening polymerization reactions : It catalyzes the polymerization of cyclic monomers .

- Markovnikov-selective intermolecular hydrothiolation of terminal alkynes : It aids in the addition of sulfur across a carbon-carbon triple bond .

- Ziegler-Natta polymerizations of alkenes : It catalyzes the polymerization of alkenes to form polymers .

- Methylalumination of heterosubstituted arylethynes : It assists in the addition of a methylaluminum group to an arylacetylene .

- Intramolecular hydroamination/cyclisation of aminoallenes : It catalyzes the cyclization of aminoallenes to form nitrogen-containing rings .

Pharmacokinetics

It’s important to note that it has a melting point of 170°c (dec) , suggesting that it is stable under normal environmental conditions.

Result of Action

The result of Bis(cyclopentadienyl)dimethylzirconium(IV)'s action is the facilitation of various chemical reactions, leading to the formation of new compounds . For example, it can help produce polymers through Ziegler-Natta polymerization or facilitate the formation of nitrogen-containing rings through intramolecular hydroamination/cyclisation of aminoallenes .

Preparation Methods

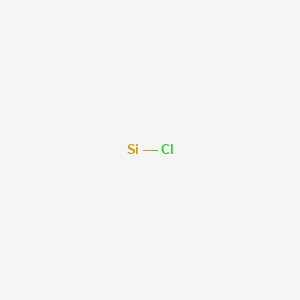

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dimethylzirconium(IV) can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl magnesium bromide, followed by methylation with methyl lithium . The reaction conditions typically involve an inert atmosphere to prevent oxidation and moisture sensitivity.

Industrial Production Methods: Industrial production methods for bis(cyclopentadienyl)dimethylzirconium(IV) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopentadienyl)dimethylzirconium(IV) undergoes various types of reactions, including:

Oxidation: It can be oxidized to form zirconium dioxide.

Reduction: It can be reduced to form lower oxidation state zirconium compounds.

Substitution: It can undergo substitution reactions where the methyl groups are replaced by other ligands.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions .

Major Products: The major products formed from these reactions include zirconium dioxide, lower oxidation state zirconium compounds, and substituted zirconium complexes .

Scientific Research Applications

Chemistry: In chemistry, bis(cyclopentadienyl)dimethylzirconium(IV) is widely used as a catalyst in Ziegler-Natta polymerizations of alkenes, cationic ring-opening polymerization reactions, and Markovnikov-selective intermolecular hydrothiolation of terminal alkynes .

Biology and Medicine: While its applications in biology and medicine are limited, it is sometimes used in research to study the effects of organometallic compounds on biological systems .

Industry: In the industrial sector, it is used as a catalyst for the methylalumination of heterosubstituted arylethynes and as a precatalyst for intramolecular hydroamination/cyclisation of aminoallenes .

Comparison with Similar Compounds

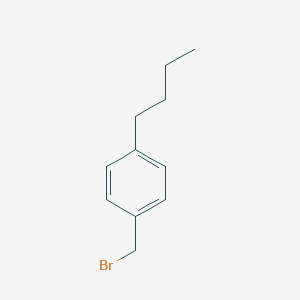

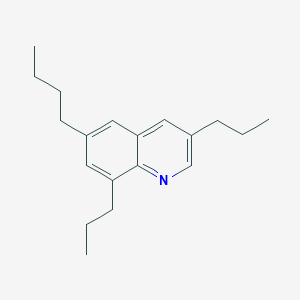

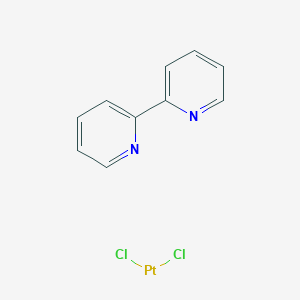

- Bis(cyclopentadienyl)zirconium(IV) dichloride

- Bis(cyclopentadienyl)zirconium(IV) dihydride

- Bis(butylcyclopentadienyl)zirconium(IV) dichloride

- Bis(cyclopentadienyl)titanium(IV) dichloride

Uniqueness: Bis(cyclopentadienyl)dimethylzirconium(IV) is unique due to its specific catalytic properties, particularly in Ziegler-Natta polymerizations and hydrothiolation reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable compound in both research and industrial applications .

Properties

CAS No. |

12636-72-5 |

|---|---|

Molecular Formula |

C12H16Zr |

Molecular Weight |

251.48 g/mol |

IUPAC Name |

carbanide;cyclopenta-1,3-diene;zirconium(4+) |

InChI |

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |

InChI Key |

DODJODCRXRWTMX-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |

Canonical SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)

![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)